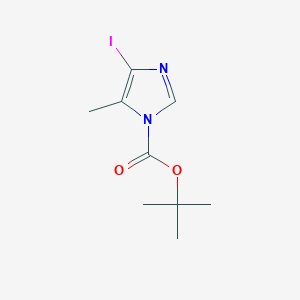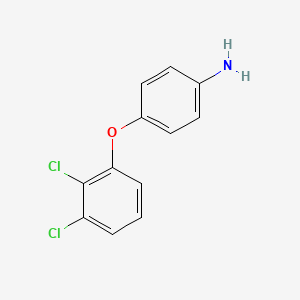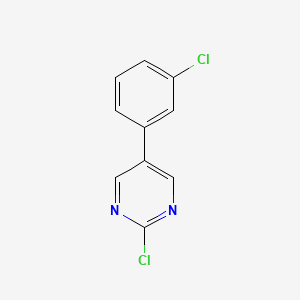
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both indole and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole typically involves the bromination of 1H-indole followed by the introduction of the 2-methylpyrimidin-5-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated indole is then reacted with 2-methylpyrimidine-5-boronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The indole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom .
科学的研究の応用
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The indole and pyrimidine rings can interact with various amino acid residues in the target proteins, affecting their function .
類似化合物との比較
Similar Compounds
5-Bromo-1H-indole: Lacks the pyrimidine moiety, making it less versatile in certain applications.
2-Methylpyrimidine-5-boronic acid: Used in coupling reactions but lacks the indole structure.
1-(2-Methylpyrimidin-5-yl)-1H-indole: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is unique due to the presence of both bromine and the pyrimidine moiety, which allows for a wide range of chemical modifications and applications in various fields .
特性
分子式 |
C13H10BrN3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
5-bromo-1-(2-methylpyrimidin-5-yl)indole |
InChI |
InChI=1S/C13H10BrN3/c1-9-15-7-12(8-16-9)17-5-4-10-6-11(14)2-3-13(10)17/h2-8H,1H3 |
InChIキー |
HVTHEHFDJUYQCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=N1)N2C=CC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


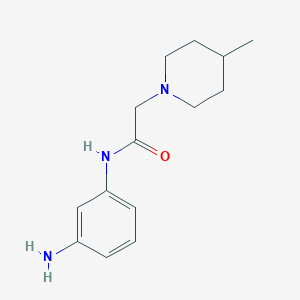
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)

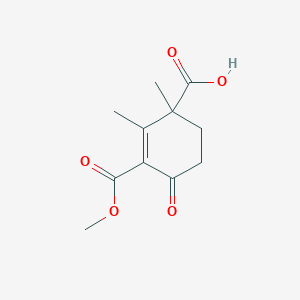
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)





